molecular formula C18H17N3O2 B2917185 N-(3-ethyl-2-oxoquinazolin-4-yl)-4-methylbenzamide CAS No. 478032-91-6

N-(3-ethyl-2-oxoquinazolin-4-yl)-4-methylbenzamide

Cat. No.: B2917185
CAS No.: 478032-91-6
M. Wt: 307.353
InChI Key: VHCVLZQSAXIGMS-SILNSSARSA-N
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Description

N-(3-ethyl-2-oxoquinazolin-4-yl)-4-methylbenzamide is a synthetic organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a quinazolinone core with an ethyl group at the 3-position and a methylbenzamide moiety at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethyl-2-oxoquinazolin-4-yl)-4-methylbenzamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced at the 3-position of the quinazolinone core through alkylation reactions using ethyl halides in the presence of a base such as potassium carbonate.

    Attachment of the Methylbenzamide Moiety: The final step involves the coupling of the 3-ethyl-2-oxoquinazolin-4-yl intermediate with 4-methylbenzoyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethyl-2-oxoquinazolin-4-yl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzamide moiety can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Various nucleophiles, solvents like dichloromethane or ethanol, and catalysts.

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-ethyl-2-oxoquinazolin-4-yl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-ethyl-2-oxoquinazolin-4-yl)-4-fluorobenzamide
  • 3-chloro-N-(3-ethyl-2-oxoquinazolin-4-yl)benzamide
  • N-(3-ethyl-2-oxoquinazolin-4-yl)-4-methylbenzenesulfonamide

Uniqueness

N-(3-ethyl-2-oxoquinazolin-4-yl)-4-methylbenzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for targeted research and applications.

Biological Activity

N-(3-ethyl-2-oxoquinazolin-4-yl)-4-methylbenzamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.

The synthesis of this compound involves several key steps:

Formation of the Quinazolinone Core:
The quinazolinone core is synthesized through the cyclization of anthranilic acid derivatives with formamide under acidic or basic conditions.

Introduction of the Ethyl Group:
An ethyl group is introduced at the 3-position of the quinazolinone core via alkylation reactions using ethyl halides in the presence of a base like potassium carbonate.

Attachment of the Methylbenzamide Moiety:
Finally, the 3-ethyl-2-oxoquinazolin-4-yl intermediate is coupled with 4-methylbenzoyl chloride in the presence of triethylamine to yield the target compound.

This compound exhibits its biological activity primarily through interactions with specific molecular targets. The compound may act as an enzyme inhibitor , modulating various biological pathways. For instance, it could inhibit kinases or proteases, influencing cellular signaling and physiological processes .

3.1 Anticancer Activity

Research has indicated that compounds structurally related to this compound exhibit significant anticancer properties. In vitro studies have demonstrated that similar quinazoline derivatives can reduce cell viability in aggressive cancer cell lines, such as MDA-MB-231 (triple-negative breast cancer) by approximately 55% at a concentration of 10 μM after three days .

3.2 Antimicrobial Activity

The compound has also been explored for its antimicrobial properties . Studies suggest that quinazoline derivatives can inhibit bacterial growth, making them potential candidates for developing new antibiotics.

Case Study: Antitumor Efficacy

A systematic evaluation of quinazolinedione derivatives revealed that certain modifications enhance their antitumor efficacy. For example, compounds with electron-withdrawing groups showed improved potency against specific cancer types, suggesting that structural optimization can lead to more effective therapeutics .

CompoundStructureEC50 (μM)Remarks
Compound AStructure A2.1Effective against respiratory syncytial virus
N-(3-Ethyl...)N/AN/APotential anticancer agent

5. Conclusion

This compound represents a promising avenue for research in drug development due to its diverse biological activities including anticancer, antimicrobial, and anti-inflammatory effects. Further studies are essential to fully elucidate its mechanisms and optimize its therapeutic potential.

Properties

IUPAC Name

N-(3-ethyl-2-oxoquinazolin-4-yl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-3-21-16(14-6-4-5-7-15(14)19-18(21)23)20-17(22)13-10-8-12(2)9-11-13/h4-11H,3H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKVNTMTXWUKIPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C2C=CC=CC2=NC1=O)NC(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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